Ranbezolid

Description

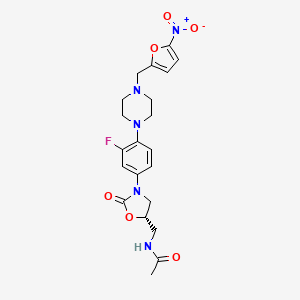

Structure

2D Structure

3D Structure

Properties

CAS No. |

392659-38-0 |

|---|---|

Molecular Formula |

C21H24FN5O6 |

Molecular Weight |

461.4 g/mol |

IUPAC Name |

N-[[(5S)-3-[3-fluoro-4-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

InChI |

InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1 |

InChI Key |

PWHNTOQANLCTHN-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=C(O4)[N+](=O)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

Ranbezolid's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid, a member of the oxazolidinone class of antibiotics, exerts its antibacterial effect by targeting a critical component of bacterial protein synthesis: the ribosome. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the bacterial ribosome, the consequent inhibition of protein synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data from various studies are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis.[1] Its primary target is the 50S ribosomal subunit, where it binds to the 23S rRNA at the peptidyl transferase center (PTC).[1][2] This binding event is crucial as it interferes with the correct positioning of initiator fMet-tRNA in the P-site, thereby preventing the formation of the 70S initiation complex, a critical step for the commencement of protein synthesis.[1][3] Unlike some other ribosome-targeting antibiotics, this compound does not directly inhibit the peptidyl transferase activity itself but rather sterically hinders the accommodation of aminoacyl-tRNA at the A-site.[2]

Molecular modeling studies indicate that this compound fits into the active site of the ribosome in a manner similar to linezolid, another well-characterized oxazolidinone.[1] However, this compound exhibits a higher theoretical binding affinity.[1] The nitrofuran ring of this compound extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][4] This interaction stabilizes a non-productive conformation of the ribosome, effectively stalling protein synthesis at the initiation phase.[1][2]

Recent studies have also revealed a context-specific nature of inhibition by oxazolidinones. The inhibitory action is significantly enhanced when the nascent peptide chain has an alanine residue at the penultimate position, suggesting that interactions between the antibiotic and the nascent peptide contribute to the stabilization of the drug-ribosome complex.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Parameter | Organism/System | This compound Value | Linezolid Value (for comparison) | Reference |

| IC50 | Bacterial cell-free transcription-translation | 17 µM | 100 µM | [1] |

| IC50 | E. coli 70S initiation complex formation | Not specified for this compound | 130 µM | [6] |

| IC50 | S. aureus 70S initiation complex formation | Not specified for this compound | 116 µM | [6] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 1 | 2 | [4] |

| Staphylococcus epidermidis ATCC 23760 (MRSE) | 1 | 2 | [4] |

Key Experimental Protocols

In Vitro Cell-Free Transcription-Translation Assay

This assay is used to determine the direct inhibitory effect of a compound on bacterial protein synthesis.

Principle: A cell-free extract containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase) from a DNA template. The activity of the reporter protein is measured in the presence and absence of the test compound.

Detailed Methodology:

-

Preparation of S30 Extract:

-

Grow Staphylococcus aureus or Escherichia coli to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-acetate buffer with magnesium acetate and KCl).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris. The supernatant is the S30 extract.

-

-

Reaction Mixture (Typical):

-

S30 extract

-

DNA template (e.g., plasmid containing the luciferase gene)

-

ATP and GTP

-

Amino acid mixture

-

An energy-regenerating system (e.g., creatine phosphate and creatine kinase)

-

Buffer (e.g., Tris-acetate, pH 8.2, with potassium acetate and magnesium acetate)

-

Varying concentrations of this compound or control antibiotic.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).[7]

-

-

Quantification:

-

Measure the activity of the synthesized reporter protein. For luciferase, add luciferin substrate and measure luminescence using a luminometer.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Macromolecular Synthesis Inhibition Assay

This assay helps to determine the specificity of an antibiotic's inhibitory action on different cellular biosynthetic pathways.

Principle: The incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall is measured in bacterial cells treated with the antibiotic.

Detailed Methodology:

-

Bacterial Culture:

-

Grow Staphylococcus aureus to early or mid-logarithmic phase in a suitable medium.

-

-

Labeling:

-

Divide the culture into aliquots and add specific radiolabeled precursors to each:

-

Protein synthesis: [14C]-isoleucine or [3H]-leucine

-

DNA synthesis: [3H]-thymidine

-

RNA synthesis: [3H]-uridine

-

Cell wall synthesis: [3H]-N-acetylglucosamine

-

Lipid synthesis: [14C]-acetate

-

-

-

Antibiotic Treatment:

-

Add this compound at various concentrations (e.g., at its MIC) to the labeled cultures. Include a no-drug control and controls with known inhibitors of each pathway.

-

-

Incubation:

-

Incubate the cultures at 37°C for a defined period (e.g., 60 minutes).[1]

-

-

Precipitation and Measurement:

-

Stop the incorporation by adding ice-cold trichloroacetic acid (TCA).

-

Collect the precipitated macromolecules by filtration or centrifugation.

-

Wash the precipitates to remove unincorporated precursors.

-

Measure the radioactivity of the precipitates using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the percentage of incorporation in treated samples compared to the untreated control.

-

Visualizations

This compound's Mechanism of Action on the Bacterial Ribosome

Caption: this compound binds to the Peptidyl Transferase Center on the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex and halting protein synthesis.

Experimental Workflow for In Vitro Translation Inhibition Assay

Caption: A typical workflow for determining the inhibitory effect of this compound on bacterial protein synthesis using an in vitro translation assay.

References

- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. upload.orthobullets.com [upload.orthobullets.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ranbezolid: A Technical Guide to an Oxazolidinone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid (also known as RBx 7644) is a synthetic antibacterial agent belonging to the oxazolidinone class.[1][2][3] This class of antibiotics is significant for its activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains that pose a considerable threat in clinical settings.[4][5] this compound, developed by Ranbaxy Laboratories, has demonstrated a potent and broad spectrum of activity, including efficacy against anaerobic bacteria and Mycobacterium tuberculosis.[4] Its mechanism of action, like other oxazolidinones, involves the inhibition of bacterial protein synthesis, a pathway distinct from many other antibiotic classes.[4][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial spectrum, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a complex organic molecule with a core oxazolidinone structure. Its chemical identity and properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-{[(5S)-3-(3-Fluoro-4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide[1][7] |

| CAS Number | 392659-38-0 (free base)[1][7] |

| Chemical Formula | C21H24FN5O6[1][7] |

| Molecular Weight | 461.45 g/mol [1][7] |

| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)c2ccc(N3CCN(Cc4oc(cc4)--INVALID-LINK--[O-])CC3)c(F)c2[1] |

| InChI | InChI=1S/C21H24FN5O6/c1-14(28)23-11-17-13-26(21(29)33-17)15-2-4-19(18(22)10-15)25-8-6-24(7-9-25)12-16-3-5-20(32-16)27(30)31/h2-5,10,17H,6-9,11-13H2,1H3,(H,23,28)/t17-/m0/s1[1] |

Physicochemical Properties

| Property | Value |

| Melting Point | 136 °C (free base), 207–209 °C (hydrochloride salt) |

| XLogP | 1.52[2] |

| Hydrogen Bond Donors | 1[2] |

| Hydrogen Bond Acceptors | 7[2] |

| Rotatable Bonds | 8[2] |

| Topological Polar Surface Area | 121.4 Ų[2] |

| Boiling Point | Data not publicly available |

| Solubility | Specific quantitative data not publicly available; oxazolidinones generally exhibit moderate polarity and may have pH-dependent aqueous solubility.[8] |

| pKa | Data not publicly available |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial protein synthesis.[9][10] This occurs through a specific interaction with the bacterial ribosome, which distinguishes it from other protein synthesis inhibitors.

Primary Target: Bacterial Ribosome

As an oxazolidinone, this compound targets the 50S subunit of the bacterial ribosome.[9][10] It binds to the 23S rRNA at the peptidyl transferase center (PTC), a critical site for peptide bond formation.[9][11][12] This binding event interferes with the formation of the initiation complex, which is a crucial first step in protein synthesis.[9][13] Specifically, this compound prevents the proper positioning of the initiator fMet-tRNA in the P-site of the ribosome, thereby halting the translation process before it can begin.[4][9] Molecular modeling studies have indicated that the nitrofuran ring of this compound extends towards nucleotides C2507, G2583, and U2584 of the 23S rRNA, with the nitro group forming a hydrogen bond with the base of G2583.[1][9]

Secondary Mechanisms and Other Effects

In addition to its primary target, this compound has been observed to have other effects:

-

Cell Wall and Lipid Synthesis Inhibition: In studies with Staphylococcus epidermidis and Bacteroides fragilis, this compound showed inhibitory effects on cell wall and lipid synthesis.[9][14] This suggests a potential multi-target activity that could contribute to its bactericidal effect against certain pathogens.[9][14]

-

Monoamine Oxidase-A (MAO-A) Inhibition: this compound is a competitive inhibitor of MAO-A.[1][3] This is a known class effect of oxazolidinones and requires consideration in drug development due to potential drug-drug interactions.

Antibacterial Spectrum

This compound exhibits potent activity against a broad range of bacteria, a feature that makes it a compound of significant interest.

Gram-Positive Aerobes

It is highly effective against Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA).[2][9]

Anaerobic Bacteria

A notable characteristic of this compound is its excellent in vitro activity against both Gram-positive and Gram-negative anaerobic bacteria.[7][9][15] This represents an advantage over some other oxazolidinones, like linezolid, which are less active against Gram-negative anaerobes.[15] A time-kill kinetics study demonstrated that this compound has a concentration-dependent bactericidal effect against anaerobes.[14]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to Linezolid for a range of anaerobic bacteria.

| Organism (Number of Strains) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| All Anaerobes (306) | 0.03 | 0.5 | 2 | 4 |

| Bacteroides fragilis group (120) | 0.03 | 0.5 | 2 | 4 |

| Prevotella/Porphyromonas (58) | 0.03 | 0.25 | 1 | 4 |

| Fusobacterium spp. (30) | 0.06 | 1.0 | 0.5 | 1 |

| Gram-positive cocci (44) | 0.03 | 0.06 | 1 | 2 |

| Clostridium spp. (30) | ≤0.008 | 0.03 | 1 | 4 |

| Gram-positive non-sporeforming rods (24) | 0.5 | 4.0 | 1 | 2 |

| (Data sourced from Ednie et al., 2003)[7][15] |

Mycobacterium tuberculosis

This compound has shown significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[16] In studies using infected murine macrophages, this compound (RBx 7644) demonstrated activity against intracellular bacteria.[16]

| M. tuberculosis Strains | This compound (RBx 7644) MIC50 (mg/L) | This compound (RBx 7644) MIC90 (mg/L) |

| Sensitive | 8 | 16 |

| MDR | 8 | 16 |

| (Data sourced from Singhal et al., 2005)[16] |

Anti-Biofilm Activity

This compound has demonstrated the ability to inhibit the formation of staphylococcal biofilms.[17] Studies have shown that it has significant activity against the adhesion of S. epidermidis and S. aureus to plastic surfaces, suggesting its potential in treating device-related infections.[17] Furthermore, it has been shown to be capable of completely eradicating established MRSA biofilms at clinically relevant concentrations.[18]

Experimental Protocols

The following sections outline the methodologies used in key in vitro studies of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of anaerobic bacteria to this compound was determined using the agar dilution method according to NCCLS (now CLSI) methodology.[15]

-

Media: Brucella laked blood agar plates were used.

-

Inoculum: An inoculum of 10^5 CFU per spot was applied to the agar surface.

-

Incubation: Plates were incubated for 48 hours in an anaerobic chamber.

-

Controls: Standard quality control strains were included in each run to ensure the accuracy of the results.

Time-Kill Kinetics Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of this compound against S. aureus and S. epidermidis.[19]

-

Procedure: Cultures of the test organisms were exposed to various concentrations of this compound (e.g., ranging from 0.25 to 16 µg/ml).[19]

-

Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 8, 24, and 30 hours), serially diluted, and plated to determine the viable count (log10 CFU/mL).[19]

-

Endpoint: Bactericidal activity was defined as a ≥3 log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[19]

Macromolecular Synthesis Inhibition Assay

The effect of this compound on the synthesis of DNA, RNA, protein, cell wall, and lipids was determined by measuring the incorporation of specific radiolabeled precursors.[9][19]

-

Precursors: Radiolabeled compounds such as [3H]thymidine (DNA), [3H]uridine (RNA), [14C]isoleucine (protein), [3H]N-acetylglucosamine (cell wall), and [14C]acetate (lipids) were used.[19]

-

Procedure: Bacterial cultures were incubated with the radiolabeled precursors in the presence and absence of this compound at its MIC.

-

Measurement: The amount of incorporated radioactivity into macromolecules was measured over time (e.g., at 5, 20, 40, and 60 minutes).

-

Analysis: The percentage of inhibition of synthesis for each macromolecule was calculated by comparing the treated samples to the untreated controls.

Synthesis Overview

The synthesis of this compound involves a multi-step process. A key part of the synthesis is the reductive alkylation of a piperazinyl oxazolidinone derivative with 5-nitro-2-furfural.

A general synthetic scheme is as follows:

-

**(S)-N-[[3-[3-Fluoro-4-(N-4-tert-butoxycarbonyl-piperazin-1-yl)phenyl]-2-oxo-5-oxazolidinyl]-methyl]acetamide is dissolved in dichloromethane and cooled.

-

Trifluoroacetic acid is added for deprotection of the piperazine.

-

The resulting intermediate is then reacted with 5-nitro-2-furaldehyde in the presence of a reducing agent, sodium triacetoxyborohydride, in tetrahydrofuran.

-

The crude product is purified by column chromatography to yield the this compound free base.

-

The free base can then be converted to its hydrochloride salt by treatment with ethanolic HCl.

Conclusion

This compound is a potent oxazolidinone antibiotic with a compelling profile for researchers and drug developers. Its broad spectrum of activity, which includes clinically challenging pathogens like MRSA, anaerobic bacteria, and M. tuberculosis, makes it a valuable subject of study. The primary mechanism of inhibiting bacterial protein synthesis at the initiation stage, supplemented by potential secondary effects on cell wall and lipid synthesis, provides a strong basis for its efficacy. While some physicochemical properties and detailed experimental protocols are not widely available in public literature, the existing data clearly establish this compound as a significant compound within its class, warranting further investigation and consideration in the development of new antibacterial therapies.

References

- 1. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]

- 2. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4.5. Time–Kill Assay [bio-protocol.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Synthesis and SAR of novel oxazolidinones: discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of disk diffusion and MIC quality control parameters for AZD2563, a novel long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 14. 3.4. Time Kill Assay [bio-protocol.org]

- 15. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Macromolecular Synthesis Assay - Creative Biolabs [creative-biolabs.com]

- 19. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Activity of Ranbezolid Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid (RBx 7644) is an investigational oxazolidinone, a class of synthetic antimicrobial agents that have become critical in treating infections caused by resistant Gram-positive pathogens.[1] This technical guide provides a comprehensive overview of the in vitro activity of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows. This compound demonstrates potent activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also exhibits significant activity against anaerobic bacteria.[1][2] Its primary mechanism involves the inhibition of bacterial protein synthesis, a characteristic of the oxazolidinone class.[2][3]

Mechanism of Action

Like other oxazolidinones, this compound's primary mode of action is the inhibition of bacterial protein synthesis.[2][4] It targets the 50S ribosomal subunit, binding to the 23S rRNA at the peptidyl transferase center.[2][3] This action interferes with the formation of the initiation complex, specifically preventing the binding of N-formyl-methionyl-tRNA (fMet-tRNA) to the P site, thereby halting the translation process at a very early stage.[2] This mechanism is distinct from many other ribosome-targeting antibiotics.[2] Studies indicate that this compound specifically inhibits bacterial ribosomes with no significant effect on mammalian ribosomes.[2][4]

Interestingly, in Staphylococcus epidermidis, this compound has also been observed to inhibit cell wall and lipid synthesis and affect membrane integrity in a dose-dependent manner, suggesting potential secondary mechanisms of action that may contribute to its overall efficacy.[2][5]

Caption: Mechanism of action of this compound on the bacterial ribosome.

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound has been evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound and Comparators against Aerobic Gram-Positive Bacteria

| Organism | No. of Isolates | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus | 378 | This compound (RBx 11760)¹ | - | 2 | [6] |

| Linezolid | - | 4 | [6] | ||

| Staphylococcus epidermidis | 378 | This compound (RBx 11760)¹ | - | 0.5 | [6] |

| Linezolid | - | 2 | [6] | ||

| Enterococcus spp. | 378 | This compound (RBx 11760)¹ | - | 1 | [6] |

| Linezolid | - | 4 | [6] | ||

| Streptococcus pneumoniae | 378 | This compound (RBx 11760)¹ | - | 0.5 | [6] |

| Linezolid | - | 2 | [6] |

¹RBx 11760 is a bi-aryl oxazolidinone from the same research program as this compound (RBx 7644), showing comparable or improved activity.[6]

Table 2: In Vitro Activity of this compound and Comparators against Anaerobic Bacteria

| Organism Group | No. of Isolates | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| All Anaerobes | 306 | This compound | 0.03 | 0.5 | [1] |

| Linezolid | 2 | 4 | [1] | ||

| Amoxicillin-Clavulanate | 0.5 | 2 | [1] | ||

| Imipenem | 0.125 | 1 | [1] | ||

| Clindamycin | 0.25 | 8 | [1] | ||

| Metronidazole | 1 | 4 | [1] |

As shown, this compound demonstrates superior potency compared to Linezolid, with significantly lower MIC₉₀ values against both aerobic Gram-positive cocci and a wide range of anaerobic bacteria.[1][6]

Time-Kill Kinetics

Time-kill assays are performed to assess the dynamic interaction between an antimicrobial agent and a bacterium, determining whether the agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth). An antibiotic is typically considered bactericidal if it produces a ≥3-log₁₀ reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2][6]

-

Against Staphylococcus aureus : this compound is generally bacteriostatic against S. aureus at concentrations up to 8x MIC.[2] However, bactericidal activity has been observed at higher concentrations (16 µg/mL).[2][7]

-

Against Staphylococcus epidermidis : this compound demonstrates clear bactericidal activity against S. epidermidis, achieving a ≥3-log₁₀ reduction in CFU/mL within 6 hours at a concentration of 4x MIC (4 µg/mL). In contrast, Linezolid remained bacteriostatic.[2][7]

-

Against Streptococcus pneumoniae : A related bi-aryl oxazolidinone, RBx 11760, showed bactericidal activity against S. pneumoniae, achieving a 4.6-log₁₀ kill at 4x MIC.[6]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antimicrobial agents. The following sections detail the protocols for key in vitro experiments.

Caption: Standard workflow for in vitro evaluation of a new antibiotic.

MIC Determination by Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M23-A2.[6][8][9][10]

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[11] This can be determined by visual inspection or using a plate reader.

-

Time-Kill Kinetics Assay

This protocol outlines the method to determine the rate and extent of bacterial killing by an antimicrobial agent over time.[2][12][13]

-

Preparation:

-

Grow the test organism to the mid-logarithmic phase in MHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in flasks containing pre-warmed MHB.

-

-

Antimicrobial Exposure:

-

Add this compound to the flasks at predetermined concentrations, typically multiples of the previously determined MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Include a positive growth control flask with no antibiotic.

-

-

Sampling and Viable Counts:

-

Incubate all flasks at 37°C, usually with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial 10-fold dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate a defined volume of each dilution onto appropriate agar plates (e.g., Trypticase Soy Agar).

-

-

Analysis:

-

Incubate the agar plates for 18-24 hours at 37°C and count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control.

-

Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log₁₀ reduction.[2][6]

-

Post-Antibiotic Effect (PAE) Determination

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15][16]

-

Exposure Phase:

-

Expose a mid-log phase bacterial culture (approx. 10⁶ CFU/mL) to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled identically but without antibiotic exposure.

-

-

Drug Removal:

-

After the exposure period, rapidly remove the antibiotic. This is typically achieved by a large dilution (e.g., 1:1000) of the culture in pre-warmed, antibiotic-free broth. This dilution reduces the drug concentration to well below the MIC.

-

-

Regrowth Monitoring:

-

Incubate both the treated and control cultures at 37°C.

-

Determine the viable counts (CFU/mL) from both cultures at hourly or bi-hourly intervals until the turbidity of the control culture reaches a predetermined level.

-

-

Calculation:

-

The PAE is calculated using the formula: PAE = T - C

-

Where T is the time required for the count in the antibiotic-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal.

-

Where C is the time required for the count in the untreated control culture to increase by 1-log₁₀.[15]

-

Conclusion

The in vitro data for this compound strongly support its potential as a potent therapeutic agent against clinically important Gram-positive pathogens. It exhibits superior MIC values compared to the first-generation oxazolidinone, Linezolid, against staphylococci, enterococci, and streptococci.[6] Furthermore, its significant activity against anaerobic bacteria broadens its potential clinical utility.[1] Time-kill studies confirm its bactericidal action against key pathogens like S. epidermidis, a common cause of device-related infections.[2] The detailed protocols provided herein offer a standardized framework for the continued evaluation of this compound and other novel antimicrobial candidates, ensuring data consistency and comparability across research and development settings.

References

- 1. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. In Vitro and In Vivo Activities of a Bi-Aryl Oxazolidinone, RBx 11760, against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. idexx.com [idexx.com]

- 12. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 14. Postantibiotic Effect and Delay of Regrowth in Strains Carrying Mutations That Save Proteins or RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. emerypharma.com [emerypharma.com]

- 16. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Ranbezolid's Impact on Bacterial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ranbezolid, an oxazolidinone antibiotic, and its inhibitory effects on bacterial protein synthesis. It is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative data for comparative analysis, and explicit experimental protocols for key assays.

Core Mechanism of Action

This compound, like other oxazolidinones, is a potent inhibitor of bacterial protein synthesis.[1][2] Its primary target is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] By binding to the 23S rRNA of the 50S subunit, this compound interferes with the formation of the initiation complex, a crucial first step in protein synthesis.[1] This action prevents the binding of the initiator fMet-tRNA to the P site of the ribosomal peptidyltransferase center.[1] This specific inhibition of the initiation phase distinguishes oxazolidinones from many other classes of antibiotics that target different stages of protein synthesis.[1][3][4] Molecular modeling studies indicate that this compound fits within the active site of the ribosome, with its nitrofuran ring extending towards key nucleotides, forming hydrogen bonds that contribute to its potent activity.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound, primarily in comparison to Linezolid, another prominent oxazolidinone.

Table 1: In Vitro Protein Synthesis Inhibition

| Compound | Target System | IC50 (μM) | Fold Difference (vs. Linezolid) |

| This compound | Bacterial Ribosomes | 17[2] | 5-6x more potent[2] |

| Linezolid | Bacterial Ribosomes | 100[2] | - |

Table 2: Minimum Inhibitory Concentrations (MICs) Against Key Pathogens

| Organism | Antibiotic | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Streptococcus pneumoniae | This compound | 0.06 - 2.0[5] | 0.5[5] | 1.0[5] |

| Linezolid | 0.25 - 4.0[5] | 1.0[5] | 2.0[5] | |

| Staphylococcus aureus | This compound | ≤0.06 - 4[5] | - | - |

| Linezolid | 0.5 - 4[5] | - | - | |

| Coagulase-negative staphylococci | This compound | Lower than S. aureus[5] | - | - |

| Enterococci | This compound | - | 0.5 - 1 | - |

| Linezolid | - | 1 - 2 | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay quantifies the inhibitory effect of a compound on bacterial protein synthesis in a cell-free system.

Objective: To determine the concentration of this compound required to inhibit 50% of bacterial protein synthesis (IC50).

Materials:

-

S30 extract from a suitable bacterial strain (e.g., E. coli)

-

DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase)

-

Amino acid mixture (including a radiolabeled amino acid like [35S]-methionine)

-

ATP and GTP

-

Buffer solution (containing Tris-HCl, MgCl2, NH4Cl, and β-mercaptoethanol)

-

This compound and other compounds for testing

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the S30 extract, DNA template, amino acid mixture, ATP, GTP, and buffer.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the reaction tubes. Include a control with no compound.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for transcription and translation to occur.

-

Protein Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized proteins.

-

Filtration and Washing: Collect the precipitated protein by filtering the mixture through a glass fiber filter. Wash the filter with TCA to remove any unincorporated radiolabeled amino acids.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the control. Plot the inhibition percentage against the log of the this compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Objective: To determine the MIC of this compound against various bacterial strains.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other suitable broth)

-

This compound stock solution

-

Spectrophotometer

-

Pipettes and multichannel pipettor

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain in broth to the logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[7] Dilute this suspension to the final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[8]

-

Prepare Antibiotic Dilutions: In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in broth to achieve a range of concentrations.[1]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[6] This can also be determined by measuring the optical density (OD) with a plate reader.[6]

Ribosome Binding Assay

This assay is used to demonstrate the direct interaction of a compound with the ribosome.

Objective: To confirm the binding of this compound to the bacterial 50S ribosomal subunit.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits from a bacterial source

-

Radiolabeled this compound (e.g., [14C]-Ranbezolid)

-

Non-radiolabeled this compound (for competition assay)

-

Binding buffer (containing Tris-HCl, MgCl2, NH4Cl)

-

Nitrocellulose filters

-

Scintillation fluid and counter

Procedure:

-

Incubation: In a microcentrifuge tube, incubate the purified ribosomes or 50S subunits with radiolabeled this compound in the binding buffer. For a competition experiment, also include parallel tubes with an excess of non-radiolabeled this compound.

-

Filtration: After incubation, rapidly filter the mixture through a nitrocellulose membrane. The ribosomes and any bound radiolabeled compound will be retained on the filter, while unbound compound will pass through.

-

Washing: Wash the filter with cold binding buffer to remove any non-specifically bound radiolabeled compound.

-

Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filter corresponds to the amount of this compound bound to the ribosomes. In the competition assay, a significant reduction in radioactivity in the presence of excess non-radiolabeled this compound confirms specific binding.

This guide provides a foundational understanding of this compound's action against bacterial protein synthesis. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomes from an Oxazolidinone-Resistant Mutant Confer Resistance to Eperezolid in a Staphylococcus aureus Cell-Free Transcription-Translation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Antipneumococcal and Antistaphylococcal Activities of this compound (RBX 7644), a New Oxazolidinone, Compared to Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. mjima.org [mjima.org]

Initial Studies on Ranbezolid for MRSA Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid, an oxazolidinone antibiotic, has demonstrated promising initial results in the treatment of infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). Preclinical studies have highlighted its potent in vitro activity against both planktonic and biofilm forms of MRSA, often exceeding the efficacy of earlier-generation oxazolidinones like linezolid. Its mechanism of action involves the inhibition of bacterial protein synthesis through a specific interaction with the 50S ribosomal subunit. This technical guide provides a comprehensive overview of the initial research on this compound, detailing its antimicrobial properties, mechanism of action, and the experimental protocols used in its early-stage evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of new anti-MRSA therapies.

In Vitro Antimicrobial Activity

This compound has shown significant in vitro activity against a range of Gram-positive bacteria, including MRSA. Key findings from initial studies are summarized below.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound against MRSA has been determined using standardized methods, demonstrating potent inhibitory activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents against MRSA

| Organism | Compound | MIC (µg/mL) | Reference |

| MRSA ATCC 33591 | This compound | 1 | [1][2] |

| MRSA ATCC 33591 | Linezolid | 2-4 | [1][2] |

| MRSA ATCC 33591 | Tedizolid | 0.5 | [1][2] |

| MRSA 562 | This compound | Not Specified | [3] |

| MRSE 879 | This compound | Not Specified | [3] |

Time-Kill Kinetics

Time-kill assays have been employed to assess the bactericidal or bacteriostatic activity of this compound against MRSA over time.

Table 2: Time-Kill Assay Results for this compound against S. aureus

| Organism | Compound | Concentration | Time to ≥3-log10 CFU/mL Reduction | Activity | Reference |

| S. aureus 25923 | This compound | 16 µg/mL | Not Achieved (up to 30h) | Bacteriostatic | [4] |

| S. epidermidis 23760 | This compound | 4 µg/mL (4x MIC) | 6 hours | Bactericidal | [4] |

Biofilm Eradication

A significant finding in early studies is the potent activity of this compound against MRSA biofilms, a key contributor to the persistence of chronic infections.

Table 3: Biofilm Eradication Concentrations of this compound and Other Oxazolidinones against MRSA ATCC 33591 Biofilms

| Compound | MIC (µg/mL) | MBEC99.9 (µg/mL) | MBECC (µg/mL) | Reference |

| This compound | 1 | 4 | 32 | [1][2] |

| Linezolid | 4 | 16 | >1024 | [1][2] |

| Tedizolid | 0.5 | 1 | >128 | [1][2] |

MBEC99.9: Minimum biofilm eradication concentration for 99.9% eradication. MBECC: Minimum biofilm eradication concentration for complete (100%) eradication.

Mechanism of Action

This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.

Ribosomal Binding

The primary target of this compound is the 50S ribosomal subunit. It binds to the 23S rRNA at the peptidyl transferase center (PTC), interfering with the formation of the initiation complex and preventing the binding of aminoacyl-tRNA to the A-site. This action effectively halts the elongation of the polypeptide chain.[4][5][6] Molecular modeling studies suggest that this compound fits into the active site of the ribosome in a manner similar to linezolid, but with a higher theoretical binding affinity.[4] The nitrofuran ring of this compound is thought to extend towards specific nucleotides, such as C2507, G2583, and U2584, with the nitro group forming a hydrogen bond with the base of G2583, contributing to its potent activity.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Protocols

This section details the methodologies employed in the initial in vitro and in vivo studies of this compound.

In Vitro Studies

The MIC of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Method: Broth microdilution.

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A suspension of the MRSA strain was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Procedure: Two-fold serial dilutions of this compound were prepared in CAMHB in a 96-well microtiter plate. Each well was then inoculated with the prepared bacterial suspension.

-

Incubation: The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Endpoint Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.

-

Bacterial Strains and Growth Conditions: MRSA strains were grown overnight in CAMHB. A logarithmic phase culture was then diluted to achieve a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Antibiotic Concentrations: this compound was tested at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x, 8x, and 16x MIC). A growth control without antibiotic was included.

-

Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were removed from each culture, serially diluted in sterile saline, and plated onto Tryptic Soy Agar (TSA).

-

Incubation and Enumeration: Plates were incubated at 35°C ± 2°C for 18-24 hours, after which colonies were counted. The results were expressed as log10 CFU/mL.

-

Data Interpretation: Bactericidal activity was defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum, while bacteriostatic activity was defined as a <3-log10 reduction.

The MBEC assay was performed using the Calgary Biofilm Device (e.g., a 96-well plate with a corresponding lid of 96 pegs).

-

Biofilm Formation: The pegs of the Calgary Biofilm Device were immersed in a 96-well plate containing a standardized MRSA suspension (approximately 107 CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose) and incubated for 24 hours to allow for biofilm formation.

-

Antibiotic Challenge: The peg lid with the established biofilms was rinsed with sterile saline to remove planktonic cells and then transferred to a new 96-well plate containing serial dilutions of this compound.

-

Incubation: The plate was incubated for a specified period (e.g., 24 hours) to allow the antibiotic to act on the biofilm.

-

Biofilm Quantification: After the antibiotic challenge, the pegs were rinsed again and transferred to a "recovery" plate containing fresh growth medium. The entire apparatus was sonicated to dislodge the biofilm bacteria from the pegs into the medium. The number of viable bacteria in the recovery wells was then determined by serial dilution and plating (CFU counting) or by measuring turbidity (optical density).

-

Endpoint Determination: The MBEC was defined as the lowest concentration of this compound that resulted in the eradication of the biofilm (either a ≥3-log10 reduction in CFU/mL or no visible growth).

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

In Vivo Studies

Initial in vivo efficacy of this compound has been evaluated in rodent models of MRSA infection.

-

Animal Model: Immunocompetent or neutropenic mice (e.g., Swiss albino or specific strains like BALB/c), typically 6-8 weeks old.

-

Bacterial Strain and Inoculum Preparation: A mid-logarithmic phase culture of an MRSA strain (e.g., ATCC 33591) was washed and resuspended in sterile saline or phosphate-buffered saline (PBS) to a final concentration of approximately 107 - 108 CFU/mL.

-

Infection Induction: A defined volume (e.g., 0.1 mL) of the bacterial suspension was injected subcutaneously into the shaved flank or back of the mice.

-

Treatment Regimen: Treatment with this compound (at various dosages) or a vehicle control was initiated at a specified time post-infection (e.g., 2 hours). Administration was typically via oral gavage or intravenous injection, once or twice daily for a defined period (e.g., 3-7 days).

-

Efficacy Assessment: At the end of the treatment period, mice were euthanized. The skin and underlying tissue at the infection site were excised, homogenized, and serially diluted for CFU enumeration to determine the bacterial load. A significant reduction in CFU counts in the this compound-treated group compared to the control group indicated efficacy.

-

Animal Model: Mice as described above.

-

Bacterial Strain and Inoculum Preparation: A lethal or sub-lethal dose of an MRSA strain was prepared in sterile saline, often with an adjuvant like mucin to enhance virulence.

-

Infection Induction: The bacterial suspension was administered via intraperitoneal (IP) injection.

-

Treatment Regimen: this compound or vehicle control was administered at various time points pre- or post-infection.

-

Efficacy Assessment: The primary endpoint was survival, monitored over a period of 7-14 days. The percentage of surviving mice in the treatment group was compared to the control group. In some studies, bacterial loads in blood and organs (e.g., spleen, liver, kidneys) were also determined at specific time points.

Caption: General workflow for in vivo efficacy studies of this compound in murine MRSA infection models.

Conclusion and Future Directions

The initial studies on this compound reveal its potential as a valuable therapeutic agent for the treatment of MRSA infections. Its potent in vitro activity, particularly against challenging biofilm-associated infections, warrants further investigation. The detailed experimental protocols provided in this guide serve as a reference for future research aimed at further characterizing the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of this compound. Subsequent studies should focus on expanding the range of clinical MRSA isolates tested, evaluating its efficacy in more complex animal models that mimic human disease, and ultimately, progressing to well-controlled clinical trials to establish its role in the clinical management of MRSA infections.

References

- 1. Subcutaneous Infection of Methicillin Resistant Staphylococcus Aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]

- 5. innovotech.ca [innovotech.ca]

- 6. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Ranbezolid: A Technical Deep-Dive into its Anti-Biofilm Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, coupled with their ability to form resilient biofilm communities, presents a formidable challenge in clinical settings. Biofilms, structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS), exhibit significantly increased tolerance to conventional antimicrobial agents and the host immune system. This necessitates the development of novel therapeutic strategies that can effectively target and eradicate these persistent bacterial structures. Ranbezolid, a novel oxazolidinone antibiotic, has emerged as a promising candidate with potent anti-biofilm activity, particularly against problematic Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the current understanding of this compound's anti-biofilm properties, detailing its efficacy, proposed mechanisms of action, and the experimental methodologies used in its evaluation.

Core Efficacy Data: A Quantitative Overview

This compound has demonstrated superior efficacy in eradicating bacterial biofilms compared to other oxazolidinones, including linezolid. The following tables summarize key quantitative data from various in vitro studies, providing a comparative perspective on its anti-biofilm activity.

| Antibiotic | Organism | MIC (µg/mL) | MBEC99.9 (µg/mL) | MBECC (µg/mL) | Fold Increase (MBECC/MIC) |

| This compound | MRSA ATCC 33591 | 2 | 4 | 16 | 8 |

| Linezolid | MRSA ATCC 33591 | 2 | 4 | >1024 | >512 |

| Tedizolid | MRSA ATCC 33591 | 0.5 | 1 | >128 | >256 |

| Radezolid | MRSA ATCC 33591 | 0.25 | 0.25 | >256 | >1024 |

Table 1: Comparative Minimum Biofilm Eradication Concentrations (MBEC) against MRSA ATCC 33591 Biofilms. MBEC99.9 represents the concentration required to kill 99.9% of the biofilm bacteria, while MBECC is the concentration for complete eradication. Data indicates that only this compound was able to completely eradicate the MRSA biofilm at a clinically relevant concentration.[1][2]

| Antibiotic | Organism | Concentration (x MIC) | Biofilm Clearance |

| This compound | MRSA 562 | 2-4x | Total Clearance |

| This compound | MRSE 879 | 2-4x | Total Clearance |

| Vancomycin | MRSA 562 / MRSE 879 | 8x | - |

| Quinupristin/dalfopristin | MRSA 562 / MRSE 879 | 1-4x | - |

| Linezolid | MRSA 562 / MRSE 879 | 4-16x | - |

Table 2: Concentration Required for Total Clearance of Glass-Adherent Staphylococci. This study highlights this compound's potent activity against adherent bacteria, a crucial aspect of biofilm formation.[3]

| Treatment | Concentration (µg/mL) | Time (hours) | Log Reduction in Biofilm CFU |

| This compound | 16 (MBECC) | 24 | 100% |

| This compound + C-TEMPO | 4 + 8 | 24 | 100% |

| This compound | 4 | 24 | ~3-log |

Table 3: Time-Kill Assay Results for this compound against Established MRSA Biofilms. These results demonstrate the bactericidal activity of this compound against biofilm-embedded cells and the synergistic effect when combined with a biofilm dispersal agent.[1]

Proposed Mechanism of Anti-Biofilm Action

The enhanced anti-biofilm activity of this compound is attributed to a proposed "dual-warhead" mechanism of action, distinguishing it from other oxazolidinones.[1]

References

- 1. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms | MDPI [mdpi.com]

- 2. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of RBx 7644 (this compound) on biofilm producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Ranbezolid with the 50S Ribosomal Subunit

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranbezolid is a potent, second-generation oxazolidinone antibiotic that exhibits significant activity against a wide spectrum of gram-positive bacteria, including multi-drug resistant strains. Like other members of its class, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through a specific and high-affinity interaction with the 50S large ribosomal subunit. This document provides a detailed technical overview of this interaction, consolidating data from biochemical, structural, and microbiological studies. It outlines the precise binding site, the mechanism of inhibition, comparative quantitative data, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Inhibition of the Initiation Complex

This compound exerts its bacteriostatic and, in some cases, bactericidal effect by targeting an early stage of protein synthesis.[1] The canonical mechanism for oxazolidinones, including this compound, involves binding to the 50S ribosomal subunit.[1][2] This binding event sterically interferes with the formation of the crucial 70S initiation complex.

Specifically, this compound prevents the proper positioning of the initiator fMet-tRNA in the ribosomal P-site.[1] This action blocks the formation of the N-formyl-methionyl-tRNA-ribosome-mRNA ternary complex, which is the foundational step for the elongation phase of protein synthesis.[1][3] By preventing the assembly of a functional initiation complex, this compound effectively halts the production of bacterial proteins, leading to the cessation of growth and proliferation. Studies confirm that this compound is a potent and selective inhibitor of bacterial ribosomes, showing significantly less activity against mammalian ribosomes.[1][4]

Molecular Interaction at the Peptidyl Transferase Center

This compound binds within the A-site pocket of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[1][5] This binding site is a critical hub for peptide bond formation and is a common target for several classes of antibiotics.[6][7] Molecular modeling studies, which show a higher theoretical binding affinity for this compound over linezolid, have elucidated key interactions that contribute to its potent activity.[1]

The core oxazolidinone structure fits into the active site similarly to linezolid. However, the distinct nitrofuran ring of this compound provides additional interactions.[1][8] This moiety extends towards nucleotides C2507, G2583, and U2584.[1][8] A crucial hydrogen bond is formed between the nitro group of this compound and the base of G2583.[1][8] Furthermore, the flexibility of nucleotide U2585 in the PTC allows for an induced-fit interaction, where a slight conformational shift enables a hydrogen bond to form with the furan ring of this compound.[5][9] These specific interactions are believed to contribute to this compound's enhanced potency compared to first-generation oxazolidinones.

Quantitative Data Summary

Quantitative assays demonstrate this compound's superior potency as a protein synthesis inhibitor compared to the first-generation oxazolidinone, linezolid.

| Assay Type | Parameter | This compound | Linezolid | Reference |

| In Vitro Translation | IC₅₀ (Bacterial Ribosomes) | 17 µM | 100 µM | [1] |

| Molecular Modeling | Theoretical Binding Affinity (Total Score) | 6.9 | 5.2 | [1][4][8] |

Table 1: Comparative inhibitory and binding data for this compound and Linezolid.

Microbiological susceptibility testing further confirms this compound's enhanced antibacterial activity across a range of pathogens.

| Organism Type | Parameter | This compound (µg/mL) | Linezolid (µg/mL) | Reference |

| Anaerobic Bacteria | MIC₅₀ | 0.03 | 2.0 | [10] |

| Anaerobic Bacteria | MIC₉₀ | 0.5 | 4.0 | [10] |

| MRSA (ATCC 33591) | MIC | 1.0 | 2.0 | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) values against various bacteria.

Key Experimental Protocols

The characterization of this compound's interaction with the ribosome relies on a combination of biochemical, microbiological, and computational methods.

In Vitro Cell-Free Transcription/Translation Assay

This assay is crucial for determining the direct inhibitory effect of a compound on protein synthesis and its selectivity for bacterial versus mammalian ribosomes.[1]

-

System Preparation: An E. coli S30 extract is prepared, which contains all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes). A parallel system using a mammalian extract (e.g., rabbit reticulocyte lysate) is used for specificity testing.

-

Template: A plasmid DNA template encoding a reporter gene, such as luciferase, is added to the system.

-

Inhibition: The assay is run in the presence of serial dilutions of this compound, linezolid (as a comparator), and a no-drug control.

-

Incubation: The reaction mixtures are incubated at 37°C to allow for the synthesis of the reporter protein.

-

Quantification: Luciferase activity is measured via a luminometer after the addition of a luciferin substrate. The light output is directly proportional to the amount of protein synthesized.

-

Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of protein synthesis inhibition against the drug concentration.[1]

Minimum Inhibitory Concentration (MIC) Determination

MIC testing quantifies the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[12][13] The broth microdilution method is a standard protocol.

-

Preparation: A 96-well microtiter plate is prepared with two-fold serial dilutions of this compound in a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculation: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (typically ~5 x 10⁵ CFU/mL) and added to each well.

-

Controls: Positive (bacteria, no drug) and negative (medium, no bacteria) growth controls are included on each plate.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading: The MIC is determined as the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.[13][14]

Molecular Modeling and Docking

Computational studies provide a structural hypothesis for the drug-ribosome interaction, rationalizing the biochemical and microbiological data.[1]

-

Receptor Structure: A high-resolution crystal structure of the bacterial 50S ribosomal subunit (e.g., from Deinococcus radiodurans or Haloarcula marismortui) is obtained from a protein data bank.[5]

-

Ligand Preparation: The 3D structures of this compound and linezolid are built and energy-minimized using computational chemistry software.

-

Binding Site Definition: The active site is defined based on the known binding location of other oxazolidinones, encompassing the key nucleotides of the PTC (e.g., U2585, G2583).[1]

-

Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the defined PTC site. The algorithm samples various conformations and orientations of the ligand.

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., total score).[1] The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and van der Waals contacts, between the drug and the ribosomal RNA.[1][8]

Conclusion

This compound is a highly effective inhibitor of bacterial protein synthesis that targets the 50S ribosomal subunit. Its mechanism involves blocking the formation of the 70S initiation complex by binding to the peptidyl transferase center and interfering with the placement of fMet-tRNA. The enhanced potency of this compound over earlier oxazolidinones can be attributed to additional hydrogen bonding and van der Waals interactions between its nitrofuran moiety and key nucleotides in the 23S rRNA. The collective data from in vitro, microbiological, and in silico studies provide a robust and detailed understanding of this critical drug-target interaction, supporting its development as a valuable agent against challenging gram-positive pathogens.

References

- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. upload.orthobullets.com [upload.orthobullets.com]

- 4. Mode of action of this compound against staphylococci and structural modeling studies of its interaction with ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Ranbezolid: A Preclinical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid, an investigational oxazolidinone, has demonstrated potent antibacterial activity, particularly against a spectrum of Gram-positive and anaerobic bacteria. This technical guide provides an in-depth analysis of the preclinical pharmacodynamics of this compound, summarizing key findings from in vitro and in vivo studies. The data presented herein offer valuable insights for researchers and professionals involved in the development of novel antimicrobial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other oxazolidinones, primarily exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This mechanism is distinct from many other classes of antibiotics, contributing to its efficacy against multidrug-resistant strains. The key steps in its mechanism of action are:

-

Binding to the 50S Ribosomal Subunit: this compound binds to the 50S ribosomal subunit of the bacterial ribosome.[1][2] Molecular modeling studies suggest that this compound fits into the active site of the ribosome in a manner similar to linezolid, with a high theoretical binding affinity.[1][2][3][4]

-

Interference with Initiation Complex Formation: By binding to the 50S subunit, this compound interferes with the formation of the initiation complex, a critical first step in protein synthesis.[1] Specifically, it prevents the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the P site of the ribosomal peptidyltransferase center.[1] This action effectively halts the translation process before it can begin.[5][6]

-

Selective Inhibition: In vitro translation assays using bacterial and mammalian ribosomes have shown that this compound specifically inhibits the bacterial ribosome, highlighting its selective toxicity.[1][2][3]

In addition to its primary mode of action, studies in Staphylococcus epidermidis and Bacteroides fragilis have suggested secondary effects, including inhibition of cell wall and lipid synthesis.[1][7] This multi-targeted activity may contribute to its bactericidal effect against certain pathogens.[1][7]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as anaerobic bacteria.[1][8]

Gram-Positive Aerobes

The minimum inhibitory concentrations (MICs) of this compound against various Gram-positive aerobes are summarized below.

| Organism | Strain(s) | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | ATCC 25923 | 1 | 2 |

| Staphylococcus aureus (MRSA) | H-29 | - | - |

| Staphylococcus epidermidis (MSSE) | ATCC 23760 | - | - |

| Staphylococcus epidermidis (MRSE) | ATCC 23760 | 1 | 2 |

Data compiled from multiple preclinical studies.[1]

Anaerobic Bacteria

This compound exhibits significant activity against both Gram-positive and Gram-negative anaerobes, often with lower MICs than linezolid.[8]

| Organism Group | Number of Strains | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| All Anaerobes | 306 | 0.03 | 0.5 | 2 | 4 |

| Gram-negative anaerobes | - | - | - | >1.0 | - |

| Gram-positive anaerobes | - | - | - | <1.0 | - |

MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[8]

Time-Kill Kinetics

Time-kill assays have been employed to assess the bactericidal or bacteriostatic activity of this compound.

| Organism | Strain | Activity | Key Findings |

| Staphylococcus aureus | ATCC 25923 | Bacteriostatic (up to 8x MIC) | Bactericidal at 16 µg/mL.[1] |

| Staphylococcus epidermidis | ATCC 23760 | Bactericidal | 99.9% killing at 4x MIC (4 µg/mL) at 6 hours.[1] |

| Anaerobes | Various | Bactericidal | Superior to linezolid, killing most pathogens at 4-8 hours.[7] |

| Bacteroides fragilis | ATCC 25285 | Bactericidal | Killing observed at 24 hours.[7] |

In Vivo Efficacy in Preclinical Models

The in vivo efficacy of this compound has been evaluated in various murine infection models, demonstrating its potential for treating systemic and localized infections.

Murine Systemic Infection Model

In a murine systemic infection model with MRSA, this compound demonstrated dose-dependent efficacy.

| Compound | Dosing Schedule | ED50 (mg/kg) |

| RBx 1000075 | Once daily | 6.25 |

| RBx 1000075 | Twice daily | 4.96 |

| RBx 1000276 | Once daily | 9.92 |

| RBx 1000276 | Twice daily | 5.56 |

| Linezolid | Once daily | 9.9 |

| Linezolid | Twice daily | 5.56 |

ED50 is the effective dose required to protect 50% of the animals from death.[9]

Murine Localized Infection Models

This compound has also shown efficacy in localized infection models, such as the murine disk implant infection model.

| Organism | Model | This compound Treatment | Linezolid Treatment |

| Bacteroides fragilis ATCC 25285 | Murine disk implant | 5.39 log10 reduction in CFU | 1.15 log10 reduction in CFU |

CFU: Colony Forming Units.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacterial isolates to this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Time-Kill Kinetics Assay

Time-kill assays are performed to evaluate the rate of bacterial killing by this compound over time.

Murine Systemic Infection Model

This model is used to assess the efficacy of this compound in treating a systemic infection.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).

-

Treatment: this compound is administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intravenous).

-

Observation: Animals are monitored for a defined period (e.g., 7 days) for survival.

-

Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.

Conclusion

The preclinical data for this compound highlight its potential as a potent antibacterial agent. Its primary mechanism of inhibiting bacterial protein synthesis, coupled with potential secondary effects on cell wall and lipid synthesis, contributes to its robust in vitro and in vivo activity. The demonstrated efficacy against a range of clinically relevant Gram-positive and anaerobic pathogens, including resistant strains, warrants further investigation and development. The experimental models and data presented in this guide provide a solid foundation for future preclinical and clinical research into the pharmacodynamics of this compound.

References

- 1. Mode of Action of this compound against Staphylococci and Structural Modeling Studies of Its Interaction with Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. upload.orthobullets.com [upload.orthobullets.com]

- 7. Anti-anaerobic potential of this compound: insight into its mechanism of action against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antianaerobe Activity of RBX 7644 (this compound), a New Oxazolidinone, Compared with Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel biaryl oxazolidinones: in vitro and in vivo activities with pharmacokinetics in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Ranbezolid in Murine Infection Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranbezolid is a novel oxazolidinone antibiotic with potent in vitro activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE). Murine infection models are critical preclinical tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of new antimicrobial agents like this compound. These models allow for the assessment of a drug's therapeutic potential in a living system, providing essential data to guide clinical development. This document provides detailed application notes and protocols for the use of this compound in various murine infection models.

Mechanism of Action

This compound, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This unique mechanism of action confers activity against strains resistant to other classes of antibiotics.

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary